4-fluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide
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Overview
Description
4-fluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is a synthetic organic compound that belongs to the class of benzamides It features a fluorine atom, a phenylpyridazine moiety, and an ethyl linkage to a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide typically involves multiple steps:
Formation of the phenylpyridazine moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Coupling reactions: The phenylpyridazine derivative is then coupled with an ethyl benzamide precursor using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or other peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-fluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antiviral, anticancer, and anti-inflammatory properties.
Biological Research: The compound is used to investigate biological pathways and molecular interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
Uniqueness
4-fluoro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide is unique due to its specific structural features, such as the presence of a fluorine atom and the phenylpyridazine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H16FN3O2 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
4-fluoro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzamide |
InChI |
InChI=1S/C19H16FN3O2/c20-16-8-6-15(7-9-16)19(24)21-12-13-25-18-11-10-17(22-23-18)14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,24) |
InChI Key |
CTPWVGAVHUAHQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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